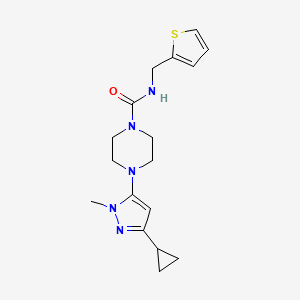
4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C17H23N5OS and its molecular weight is 345.47. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide represents a novel class of pyrazole derivatives that have garnered attention for their potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing on diverse research findings.
Chemical Structure and Properties
This compound features a complex structure combining a pyrazole ring with piperazine and thiophene moieties, which are known to enhance biological activity through various mechanisms.
Molecular Formula: C_{15}H_{20}N_{4}O_{1}S
Molecular Weight: 304.41 g/mol
CAS Number: 1614229-00-3
Biological Activity Overview
Research into pyrazole derivatives has indicated a range of biological activities, including:
- Antitumor Activity: Pyrazole derivatives have been shown to inhibit key cancer-related pathways, including BRAF(V600E) and EGFR signaling pathways. Studies suggest that compounds with structural similarities to our target compound may exhibit significant antitumor effects in various cancer cell lines .
- Anti-inflammatory Effects: Certain pyrazole derivatives demonstrate anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation .
The mechanism of action for this compound likely involves:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in cancer progression or inflammatory responses.
- Receptor Modulation: By binding to receptors associated with tumor growth or inflammation, this compound can modulate signaling pathways that lead to reduced cell proliferation or inflammation.
Case Studies
Several studies have evaluated the biological activity of similar pyrazole compounds:
-
Antitumor Efficacy in Breast Cancer:
A study tested various pyrazole derivatives against MCF-7 and MDA-MB-231 breast cancer cell lines, revealing that certain compounds exhibited cytotoxic effects that were enhanced when combined with doxorubicin, suggesting potential for synergistic therapeutic strategies . -
Anti-inflammatory Activity:
Research indicated that pyrazole derivatives could significantly reduce LPS-induced inflammation in vitro, highlighting their potential as anti-inflammatory agents .
Data Table: Biological Activities of Related Pyrazole Derivatives
特性
IUPAC Name |
4-(5-cyclopropyl-2-methylpyrazol-3-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5OS/c1-20-16(11-15(19-20)13-4-5-13)21-6-8-22(9-7-21)17(23)18-12-14-3-2-10-24-14/h2-3,10-11,13H,4-9,12H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFUTPJDDDNDHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














